N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Beschreibung

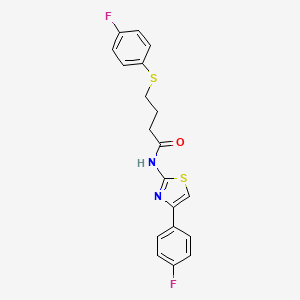

N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-((4-Fluorophenyl)thio)butanamide is a thiazole-based compound featuring dual 4-fluorophenyl substituents: one attached to the thiazole ring and the other as a thioether side chain on the butanamide backbone. This structure combines a heterocyclic thiazole core with a flexible amide linker, which is often associated with enhanced bioavailability and target binding in medicinal chemistry. Key functional groups include the thiazole ring (imparting rigidity), the fluorophenyl groups (enhancing lipophilicity and electronic effects), and the thioether linkage (contributing to metabolic stability). Spectral characterization of similar compounds (e.g., IR absorption for C=O at ~1663–1718 cm⁻¹ and absence of S-H bands in thione tautomers) supports the structural assignment .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2OS2/c20-14-5-3-13(4-6-14)17-12-26-19(22-17)23-18(24)2-1-11-25-16-9-7-15(21)8-10-16/h3-10,12H,1-2,11H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNDPIVPIIQHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is formed through a Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with a halogenated ketone under acidic conditions.

Substitution with Fluorophenyl Groups: The thiazole ring is then substituted with fluorophenyl groups through nucleophilic aromatic substitution reactions.

Formation of Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Wirkmechanismus

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Fluorophenyl-Thiazole Derivatives

*Inferred from similar amides in .

Butanamide Derivatives with Heterocyclic Moieties

Butanamide scaffolds are common in drug discovery due to their balance of flexibility and stability:

- 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (): Structural Differences: Replaces the thioether with a sulfonamide group and a methylphenyl substituent. Implications: Sulfonamides generally exhibit higher metabolic stability but lower lipophilicity compared to thioethers .

Table 2: Comparison of Butanamide Derivatives

*Inferred from and , where thioether formation involves nucleophilic substitution.

Compounds with Thioether or Sulfonyl Linkages

The thioether group in the target compound distinguishes it from sulfonamide or sulfone analogs:

- (4-(4-Chlorophenyl)butan-2-yl)(imino)(4-phenylthiazol-2-yl)-λ⁶-sulfanone (80) (): Structural Differences: Features a sulfone (λ⁶-sulfanone) instead of a thioether.

Table 3: Impact of Sulfur-Containing Functional Groups

*Inferred from .

Biologische Aktivität

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazole ring, fluorophenyl groups, and a butanamide moiety, which contribute to its biological properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of fluorine atoms in the structure may enhance the compound's lipophilicity and bioavailability.

Anticancer Activity

Several studies have indicated that this compound exhibits anticancer properties . For example:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

- Mechanistic Insights : Apoptosis assays demonstrated that the compound induces programmed cell death in cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of this compound:

- In vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups. The effective dose was determined to be around 20 mg/kg.

- Cytokine Profiling : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that it may modulate inflammatory responses.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

-

Case Study on Anti-inflammatory Effects :

- In a rat model of arthritis, administration of the compound resulted in a marked decrease in joint inflammation and pain behavior, suggesting its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Key steps include thiazole ring formation, fluorophenylthio group incorporation, and amide coupling. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used with catalysts (e.g., triethylamine) to enhance yields. Reaction monitoring via TLC and NMR ensures intermediate purity . Temperature control (reflux or room temperature) is critical during coupling steps to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of thiazole, fluorophenyl, and butanamide groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, C-F stretches).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity at each step .

Q. How can researchers determine the compound’s solubility and physicochemical stability?

- Methodological Answer :

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) using gravimetric or UV-Vis methods.

- Stability : Accelerated stability studies under varying pH, temperature, and light exposure. Techniques like Differential Scanning Calorimetry (DSC) assess thermal degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

- Methodological Answer : Comparative SAR studies using analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) reveal electronic and steric effects. Assays measuring IC₅₀ values against bacterial/enzymatic targets (e.g., gram-positive strains) quantify activity changes. Computational modeling (docking studies) predicts binding affinity differences .

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resin to isolate binding proteins from cell lysates.

- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with suspected targets (e.g., kinases, receptors).

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify pathways affected by the compound .

Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., CLSI guidelines). Validate bacterial strains via whole-genome sequencing to rule out resistance mutations. Meta-analyses of dose-response curves and time-kill assays clarify discrepancies .

Q. What challenges arise in scaling up multi-step synthesis, and how are they addressed?

- Methodological Answer : Scaling issues include low yields in coupling steps and solvent volume constraints. Strategies:

- Flow Chemistry : Improves heat/mass transfer for exothermic reactions.

- Catalyst Optimization : Transition from homogeneous (e.g., Et₃N) to heterogeneous catalysts for easier recovery.

- Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progression in real time .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer models?

- Methodological Answer :

- Transcriptomics/Proteomics : RNA-seq and LC-MS/MS identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Kinase Profiling : Use kinase inhibitor beads (KIBs) to map inhibitory effects on signaling cascades.

- In Vivo Xenografts : Evaluate tumor regression in murine models with immunohistochemical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.